1-(p-Tolyl)piperazine dihydrochloride

Descripción

Significance of Piperazine-Containing Scaffolds in Medicinal Chemistry and Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is one of the most important structural motifs in modern medicinal chemistry. ijrrjournal.comnih.gov Its prevalence is due to a combination of favorable physicochemical properties and the ability to impart a wide range of biological activities. nih.govtandfonline.com The piperazine scaffold is a versatile component in drug design, valued for its chemical reactivity, solubility, and conformational flexibility. tandfonline.com

Medicinal chemists frequently incorporate the piperazine nucleus into potential drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles. nih.govtandfonline.com The two nitrogen atoms of the piperazine ring can be substituted, allowing for the creation of large and diverse chemical libraries for screening against various biological targets. This structural versatility has led to the development of piperazine-containing drugs across numerous therapeutic areas. nih.govbenthamdirect.com

The biological activities associated with piperazine derivatives are exceptionally broad, encompassing:

Central Nervous System (CNS) Effects: Many piperazine derivatives exhibit pharmacological activity within the central nervous system, leading to their use as antipsychotic, antidepressant, and anxiolytic agents. nih.gov

Antimicrobial Activity: Various derivatives have demonstrated potential as antibacterial, antifungal, and antiviral agents, addressing the ongoing challenge of microbial resistance. benthamdirect.comresearchgate.net

Other Therapeutic Applications: The applications of piperazine scaffolds extend to anticancer, anti-inflammatory, antihistamine, antimalarial, and cardiovascular treatments. benthamdirect.comwisdomlib.orgnih.gov

The widespread success and diverse functionality of this scaffold have cemented its status as a "privileged" structure in drug discovery, continually inspiring the design and synthesis of new therapeutic agents. nih.govtandfonline.com

Table 1: Examples of Marketed Drugs Containing a Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Clozapine | Antipsychotic |

| Buspirone | Anxiolytic |

| Vortioxetine | Antidepressant |

| Ciprofloxacin | Antibiotic |

| Ziprasidone | Antipsychotic |

Overview of 1-(p-Tolyl)piperazine Dihydrochloride (B599025) as a Research Intermediate and Core Structure

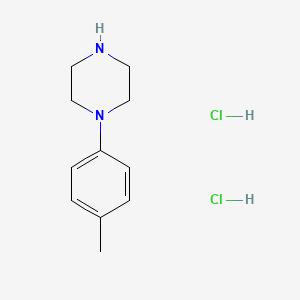

1-(p-Tolyl)piperazine dihydrochloride is an arylpiperazine derivative that functions primarily as a chemical intermediate and a core structural component in the synthesis of more complex molecules. nih.gov Its structure consists of a piperazine ring attached to a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at the para position). It is supplied as a dihydrochloride salt, which typically enhances stability and solubility for use in laboratory settings.

As a research intermediate, this compound provides a ready-made scaffold for chemists to build upon. The secondary amine in the piperazine ring is a key reactive site, allowing for the attachment of various other chemical groups and pharmacophores through reactions like alkylation or acylation. This modular approach is fundamental to drug discovery, where researchers systematically modify a core structure to optimize its interaction with a biological target and improve its drug-like properties.

The tolyl group itself can influence the electronic and steric properties of the final compound, which in turn can affect its biological activity and metabolic stability. The use of specific substituted arylpiperazines like this compound allows researchers to explore structure-activity relationships (SAR) in a targeted manner, leading to the rational design of new potential therapeutic agents. While not typically an end-product for therapeutic use itself, its role as a foundational building block is critical for the discovery and development of novel piperazine-based drugs.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H18Cl2N2 |

| Molecular Weight | 249.18 g/mol nih.gov |

| Parent Compound | 1-(p-Tolyl)piperazine nih.gov |

| Synonyms | 1-(4-methylphenyl)piperazine (B1266050) dihydrochloride, 4-tolylpiperazine dihydrochloride nih.gov |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(4-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFOTNCJZITIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-14-3, 159263-04-4 | |

| Record name | 1-(p-Tolyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-tolyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(p-Tolyl)-piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of 1-(p-Tolyl)piperazine Dihydrochloride (B599025) Precursors

The assembly of 1-(p-Tolyl)piperazine dihydrochloride relies on readily available starting materials. The primary precursors are a source for the p-tolyl group and a piperazine (B1678402) synthon. The final dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Key precursors for the various synthetic routes include:

p-Toluidine: Serves as the aniline (B41778) source in ring construction methodologies.

4-Halotoluenes (e.g., 4-chlorotoluene, 4-bromotoluene): Used as the aryl electrophile in transition-metal-catalyzed cross-coupling reactions.

Piperazine: A common nucleophile used in coupling reactions to form the N-aryl bond. It is often used in its anhydrous form or as a monoprotected derivative (e.g., N-Boc-piperazine) to ensure mono-arylation. nih.gov

Bis-(2-chloroethyl)amine: A classic reagent for constructing the piperazine ring directly onto an aniline derivative. nih.govmdpi.com

Diethanolamine: An alternative to bis-(2-haloethyl)amines for ring construction. mdpi.com

| Precursor | Chemical Formula | Role in Synthesis | Relevant Synthetic Method |

|---|---|---|---|

| p-Toluidine | C₇H₉N | Aromatic amine source | Ring Construction |

| 4-Chlorotoluene | C₇H₇Cl | Aryl halide partner | Buchwald–Hartwig, Ullmann–Goldberg |

| Piperazine | C₄H₁₀N₂ | Amine nucleophile | Buchwald–Hartwig, Ullmann–Goldberg, SNAr |

| Bis-(2-chloroethyl)amine | C₄H₉Cl₂N | Piperazine ring synthon | Ring Construction |

Optimized Synthetic Routes for this compound and its Analogs

Several powerful catalytic systems have been optimized for the efficient synthesis of N-arylpiperazines, including 1-(p-Tolyl)piperazine.

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds and is widely used for synthesizing N-arylpiperazines. nih.govmdpi.com This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For the synthesis of 1-(p-tolyl)piperazine, this typically involves reacting piperazine with a 4-halotoluene.

Recent advancements have led to highly efficient and rapid protocols. For instance, using specific palladium precatalysts and phosphine (B1218219) ligands, the amination of various aryl chlorides, including electron-rich and sterically hindered ones, can be achieved in as little as 10 minutes under aerobic conditions. nih.govorganic-chemistry.org In some cases, piperazine itself can be used as the solvent, offering a more cost-effective and environmentally friendly approach. nih.govorganic-chemistry.org Yields for these reactions are often excellent, reaching up to 97%. organic-chemistry.org

| Component | Example | Purpose |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst |

| Ligand | XPhos, RuPhos, DPEphos, CM-phos nih.govorgsyn.org | Stabilizes and activates the catalyst |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile |

| Solvent | Toluene, Dioxane, Piperazine | Reaction medium |

As an alternative to palladium-based methods, the copper-catalyzed Ullmann–Goldberg reaction has regained significant attention due to the lower cost and sustainability of copper. nih.govscispace.com This reaction couples an aryl halide with an amine, amide, or other N-nucleophile using a copper catalyst. The classic conditions often required harsh temperatures, but modern ligand-assisted protocols allow the reaction to proceed under milder conditions. scispace.comresearchgate.net

Effective catalyst systems often employ a copper(I) source like CuI or CuCl, a chelating ligand such as diamines or phenanthrolines, and an inorganic base like K₂CO₃. scispace.commdpi.com Mechanistic studies have been crucial in understanding and mitigating catalyst deactivation pathways, which can be caused by product inhibition or interactions with the base. nih.gov The development of heterogeneous catalysts, such as copper-based metal-organic frameworks (MOFs), has also improved the process by allowing for easy catalyst recovery and reuse. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a powerful method for C-N bond formation that does not require a metal catalyst. nih.govmdpi.com However, this reaction is generally limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), at the ortho or para positions to the leaving group. d-nb.info

Due to the electron-donating nature of the methyl group, the direct synthesis of 1-(p-tolyl)piperazine via SNAr is not feasible. This method is, however, highly relevant for the synthesis of analogs where the aryl ring is electron-deficient. nih.gov For example, a dinitrophenyl halide would react readily with piperazine. Modern protocols have demonstrated that SNAr reactions can be performed under mild, aqueous conditions using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate the reaction of various nucleophiles with electron-deficient electrophiles. d-nb.info

The traditional synthesis of N-arylpiperazines involves building the piperazine ring directly from an aniline precursor. mdpi.com The most common method is the reaction of an aniline, such as p-toluidine, with bis-(2-chloroethyl)amine hydrochloride. nih.gov This approach forms the two C-N bonds in a single cyclization process.

While this method is straightforward, it often requires harsh conditions, including high temperatures and extended reaction times of up to 24 hours, and can be limited by the availability of the requisite substituted anilines. nih.gov More recent developments have explored conceptually different strategies, such as the catalytic reductive cyclization of dioximes, which can be formed by the addition of primary amines to nitrosoalkenes. mdpi.comnih.gov This allows for the construction of a piperazine ring onto a primary amino group within a more complex molecule. mdpi.com

Chemical Reactions and Functionalization of the Piperazine Ring System

Once 1-(p-tolyl)piperazine is synthesized, it can undergo further chemical transformations. The most common site of reaction is the unsubstituted secondary amine (N-4) of the piperazine ring. This nitrogen can be readily functionalized through standard reactions like N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. nih.gov

A more challenging but increasingly important area is the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring itself. mdpi.commdpi.com Traditional methods for C-H functionalization often fail for piperazines because the second nitrogen atom can interfere with or inhibit the catalyst. mdpi.comencyclopedia.pub To overcome this, novel strategies have been developed:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for piperazine C-H functionalization. Using an iridium or ruthenium-based photocatalyst, an α-amino radical can be generated adjacent to a nitrogen atom. This radical can then be coupled with various partners, such as electron-deficient arenes, to form C-C bonds under mild conditions. mdpi.comencyclopedia.pub

Copper-Mediated Reactions: Stannyl-amino-piperazine (SnAP) reagents can be used in copper-mediated reactions to generate an α-aminyl radical, which can then cyclize with an imine to create functionalized piperazines. mdpi.comencyclopedia.pub

These advanced methods provide access to a wider range of structurally diverse piperazine derivatives that are not easily accessible through traditional synthetic routes. mdpi.com

| Reaction Type | Target Site | Reagents/Conditions | Outcome |

|---|---|---|---|

| N-Alkylation | N-4 Amine | Alkyl halide, Base | Adds an alkyl group to the second nitrogen |

| Reductive Amination | N-4 Amine | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Adds a substituted alkyl group to the second nitrogen |

| Photoredox C-H Arylation | C-H bond (α to N) | Photocatalyst (e.g., Ir(ppy)₃), Arene, Base | Adds an aryl group to a carbon on the piperazine ring. mdpi.comencyclopedia.pub |

Table of Mentioned Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Subject of article |

| p-Toluidine | Precursor |

| Piperazine | Precursor/Reagent |

| N-Boc-piperazine | Protected precursor |

| Bis(2-chloroethyl)amine hydrochloride | Precursor for ring construction |

| 4-bromotoluene | Precursor |

| 4-chlorotoluene | Precursor |

| Diethanolamine | Precursor for ring construction |

| Avapritinib | Example of drug synthesized using SNAr |

| Hydroxypropyl methylcellulose (HPMC) | Polymeric additive for SNAr |

Acylation Reactions for Amide Formation

The secondary amine of 1-(p-Tolyl)piperazine readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is fundamental for introducing carbonyl-containing moieties. A general method involves the reaction of piperazine with acyl chlorides or acid anhydrides. For instance, piperazine can react with two equivalents of chloroacetyl chloride in the presence of a base like anhydrous potassium carbonate to yield 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). nih.gov Similarly, reacting 1-(p-Tolyl)piperazine with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl-N'-(p-tolyl)piperazine. The reaction typically proceeds in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

A study on piperazine itself showed that refluxing with acetic acid can result in a mixture of mono- and diacetylated products, offering an economical route to mono-acylated piperazines. researchgate.net This indicates that controlling the stoichiometry of the acylating agent is crucial for achieving selective mono-acylation of the N-H group in 1-(p-Tolyl)piperazine.

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | Product |

|---|---|---|

| 1-(p-Tolyl)piperazine | Acetyl Chloride | 1-Acetyl-4-(p-tolyl)piperazine |

Alkylation Reactions for Substituent Introduction

Alkylation of the secondary amine in 1-(p-Tolyl)piperazine is a common strategy for introducing a wide variety of substituents. ambeed.com The reaction involves treating the piperazine derivative with an alkyl halide or another suitable alkylating agent. To ensure mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, several strategies can be employed. Using a large excess of the piperazine starting material can favor mono-alkylation, though this is not always practical. researchgate.net

A more controlled approach involves the use of a protecting group on one of the nitrogens, though this is more relevant for unsubstituted piperazine. researchgate.net For 1-(p-tolyl)piperazine, direct alkylation on the secondary amine is the primary pathway. The reaction is typically carried out in a polar solvent like ethanol (B145695) or acetonitrile (B52724), often in the presence of a base such as potassium carbonate to scavenge the acid formed. researchgate.net Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation that avoids over-alkylation issues. clockss.org

Oxidation and Reduction Processes on Amine Groups

The nitrogen atoms in the piperazine ring can undergo oxidation and reduction. The secondary amine of 1-(p-Tolyl)piperazine can be oxidized to form N-oxides. A kinetic study on the oxidation of piperazine and its N-alkyl derivatives using bromamine-T (BAT) in an acidic medium showed that one mole of piperazine reacts with one mole of BAT to yield the corresponding N-oxide. scirp.org This process is applicable to 1-(p-Tolyl)piperazine. Atmospheric oxidation studies on piperazine, initiated by hydroxyl radicals, show that the reaction proceeds primarily through hydrogen abstraction from the C-H bonds, leading to the formation of cyclic imines. chemrxiv.org Further oxidation can lead to cyclic amides. chemrxiv.org

Reduction processes are also crucial, particularly for converting amide derivatives back to amines. Amides formed via acylation of 1-(p-Tolyl)piperazine can be reduced to the corresponding alkylated amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). clockss.org This two-step acylation-reduction sequence provides an alternative route to N-alkylated products.

Nucleophilic Substitution Reactions for Diverse Functionalization

The secondary amine of 1-(p-Tolyl)piperazine is an effective nucleophile, enabling its participation in various nucleophilic substitution reactions. It can react with electron-deficient aromatic or heteroaromatic systems, displacing a leaving group such as a halogen. For example, piperazine readily reacts with pentafluoropyridine (B1199360) in a regioselective nucleophilic aromatic substitution (SNAr) to yield the 4-substituted product. researchgate.net This reactivity is leveraged in pharmaceutical synthesis to connect the piperazine core to various aryl or heteroaryl moieties, often under palladium catalysis (e.g., Buchwald-Hartwig amination) or by heating in the presence of a base. mdpi.com These reactions are powerful tools for creating complex molecules with diverse functionalities. nih.govmdpi.com

Table 2: Examples of Nucleophilic Substitution

| Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| Activated Aryl Halide | 1-(p-Tolyl)piperazine | Base, Heat (SNAr) | 1-Aryl-4-(p-tolyl)piperazine |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of 1-(p-Tolyl)piperazine, where a substituent on the carbon skeleton of the piperazine ring creates a stereocenter, requires stereoselective methods. One approach is the stereoselective alkylation of a pre-existing chiral piperazine scaffold. google.com Another method involves the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (S,S)-di-p-tolyltartaric acid, followed by separation of the diastereomers through crystallization and subsequent liberation of the desired enantiomer. mdpi.com

Furthermore, asymmetric synthesis can be employed to construct the chiral piperazine ring itself. For example, chiral synthons derived from amino acids can be used to build the piperazine core in a stepwise manner, ensuring the desired stereochemistry. clockss.org Asymmetric catalysis, using chiral phase transfer catalysts, has also been shown to be effective in creating chiral piperazine derivatives through reactions like aza-Michael cyclizations. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis involving 1-(p-Tolyl)piperazine aims to reduce the environmental impact of chemical processes. sciencepublishinggroup.com Key strategies include improving atom economy, using safer solvents, and minimizing waste. nih.gov The principles of green chemistry encourage the use of catalytic reagents over stoichiometric ones. unibo.it For instance, developing catalytic versions of reactions that traditionally use stoichiometric amounts of reagents, such as using catalytic copper in certain coupling reactions, is a significant advancement. mdpi.com

The use of photoredox catalysis, which employs light to drive chemical reactions, represents a sustainable and greener method for synthesis. mdpi.com Research into developing organic photocatalysts to replace expensive and potentially toxic transition metals is an active area of interest. mdpi.com Additionally, designing synthetic routes that are shorter (one-pot or tandem reactions) and that utilize renewable starting materials and energy-efficient conditions (e.g., lower temperatures) are central to making the synthesis of 1-(p-Tolyl)piperazine derivatives more sustainable. nih.govunibo.it The environmental fate and potential atmospheric reactions of piperazine-containing compounds are also a consideration in a holistic green chemistry approach. chemrxiv.org

Design, Synthesis, and Evaluation of Novel 1 P Tolyl Piperazine Dihydrochloride Derivatives and Analogs

Strategic Derivatization for Exploration of Bioactivity

The modification of the 1-(p-tolyl)piperazine scaffold is a key strategy for discovering new compounds with significant biological activity. Researchers have successfully synthesized a variety of derivatives by introducing different functional groups and molecular fragments to the core structure, leading to agents with potential applications in diverse therapeutic areas.

One approach involves the synthesis of hybrid molecules that combine the piperazine (B1678402) core with other known pharmacophores. For instance, novel piperazine derivatives of the alkaloid vindoline (B23647) have been synthesized and evaluated for their anticancer properties. mdpi.com In these studies, various N-substituted piperazine pharmacophores, including those with trifluoromethylphenyl and bis(4-fluorophenyl)methyl groups, were coupled to the vindoline structure. mdpi.com The resulting conjugates demonstrated significant antiproliferative effects against a range of human tumor cell lines, with some derivatives showing low micromolar growth inhibition. mdpi.com

Another strategy focuses on creating derivatives for specific enzyme inhibition. Researchers have synthesized 1-tosyl piperazine-dithiocarbamate acetamide (B32628) hybrids using an ultrasonic-assisted approach. nih.gov These compounds were evaluated as potential inhibitors of bacterial tyrosinase, an enzyme involved in pigmentation. nih.gov Similarly, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been developed as urease inhibitors, which are important for treating infections caused by urease-producing pathogens. nih.gov The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine (B167233) and piperazine, followed by further derivatization. nih.gov

The versatility of the piperazine scaffold is also evident in the synthesis of derivatives with potential anti-inflammatory and PARP-1 inhibitory activities. Methyl salicylate (B1505791) derivatives bearing a piperazine moiety have been synthesized and evaluated for their anti-inflammatory potential. nih.gov In another study, piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives were synthesized as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. nih.gov

Table 1: Examples of Strategic Derivatization and Resulting Bioactivity

| Base Scaffold | Derivatization Strategy | Resulting Derivative Class | Explored Bioactivity | Reference |

|---|---|---|---|---|

| Vindoline | Coupling with N-substituted piperazines | Vindoline-piperazine conjugates | Anticancer | mdpi.com |

| 1-Tosyl piperazine | Hybridization with dithiocarbamate (B8719985) acetamide | Tosyl piperazine-dithiocarbamate hybrids | Bacterial tyrosinase inhibition | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine | Acetamide and propanamide derivatization | Pyridinylpiperazine derivatives | Urease inhibition | nih.gov |

| Methyl Salicylate | Linkage via a hydroxypropoxy bridge | Salicylate-piperazine hybrids | Anti-inflammatory | nih.gov |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | Substitution with piperazine derivatives | Piperazinyl-naphthoquinones | PARP-1 inhibition | nih.gov |

Structure-Activity Relationship (SAR) Studies of Substituted Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to a molecule influence its biological activity. For piperazine derivatives, SAR investigations provide critical insights for optimizing lead compounds to enhance potency and selectivity.

Studies on N-substituted piperazine derivatives have explored their activity as dual inhibitors of serotonin (B10506) and noradrenaline reuptake. researchgate.net These investigations have examined the effects of substituting the phenyl rings or replacing them with heterocycles, revealing how such changes impact transporter inhibition. researchgate.net In a separate study on antimycobacterial agents, it was found that introducing a 3-CF3-phenylcarbamoyloxy fragment significantly improved the in vitro activity of certain piperazine derivatives compared to those with alkoxy-substituted phenyl groups. mdpi.com For example, 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride and its diphenylmethyl analog were particularly effective against Mycobacterium tuberculosis. mdpi.com

The nature of the substituent on the piperazine nitrogen is crucial. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives developed for analgesic activity, the introduction of a hydroxyl group at the meta-position of the 2-phenyl group led to compounds with significantly higher potency than the parent compounds and even morphine. nih.gov This highlights the profound impact of positional substitution on the phenyl ring. Furthermore, the replacement of a piperidine (B6355638) ring with a piperazine ring has been shown to be a critical structural change affecting dual activity at histamine (B1213489) H3 and sigma-1 receptors. acs.org

Table 2: Summary of Structure-Activity Relationship Findings

| Compound Series | Structural Modification | Impact on Bioactivity | Target/Assay | Reference |

|---|---|---|---|---|

| Piperazine-based PAI-1 inhibitors | Systematic optimization of A, B, and C segments | Identification of a more potent compound with good oral bioavailability | PAI-1 Inhibition | nih.gov |

| N-Arylpiperazine conjugates | Introduction of a 3-CF3-phenylcarbamoyloxy fragment | Notable improvement in antimycobacterial activity | Mycobacterium tuberculosis | mdpi.com |

| 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazines | Addition of a m-hydroxyl group on the 2-phenyl ring | 23-56 times increase in analgesic activity | Analgesia (D'Amour-Smith method) | nih.gov |

| Histamine H3/Sigma-1 receptor ligands | Replacement of piperidine with piperazine | Altered dual receptor activity, highlighting piperidine as critical for dual H3/σ1 activity | H3/σ1 Receptor Binding | acs.org |

Library Synthesis of Diverse Piperazine Derivatives

The synthesis of compound libraries is a cornerstone of modern drug discovery, enabling the rapid generation and screening of a large number of structurally related molecules to identify new leads. otavachemicals.com For piperazine-based compounds, several library synthesis strategies have been employed, including solid-phase and solution-phase combinatorial chemistry.

One notable example is the production of a lead discovery library of piperazine-2-carboxamide (B1304950) derivatives for general screening. nih.gov This library, containing 15,000 single compounds, was created using two novel solid-phase synthetic routes. nih.gov Computational methods were employed to maximize the diversity of the reagents used and to optimize the pharmacokinetic profiles of the resulting library members. nih.gov

Solution-phase combinatorial synthesis has also been effectively utilized. An efficient one-pot synthesis method was developed to create a 61-membered combinatorial library of piperazine-2,5-diones. nih.gov This approach facilitates the combination, purification, and analysis of the synthesized compounds for subsequent biological evaluation. nih.gov Similarly, a series of 1,4-disubstituted piperazine-2,5-diones were designed and synthesized as potential antioxidants, demonstrating the utility of scaffold-hopping strategies in library design. nih.govmdpi.com

The synthesis of bis(thieno[2,3-b]pyridines) linked to a piperazine core showcases another advanced library synthesis approach. nih.gov This involved first preparing 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), which was then reacted with various thione derivatives to generate a library of bis-compounds, expanding the chemical space for biological screening. nih.gov These methods underscore the power of combinatorial and library synthesis techniques to efficiently generate diverse collections of piperazine derivatives for exploring new biological activities. nih.govnih.gov

Table 3: Approaches to Library Synthesis of Piperazine Derivatives

| Library Type | Synthesis Method | Number of Compounds | Key Features | Reference |

|---|---|---|---|---|

| Piperazine-2-carboxamides | Solid-phase synthesis (Irori directed sorting) | 15,000 | Maximized reagent diversity and optimized pharmacokinetic parameters | nih.gov |

| Piperazine-2,5-diones | One-pot solution-phase combinatorial synthesis | 61 | Efficient synthesis and evaluation of a focused library | nih.gov |

| 1,4-Disubstituted piperazine-2,5-diones | Scaffold-hopping strategy | Series of novel derivatives | Designed as antioxidants against oxidative injury | nih.govmdpi.com |

| Bis(thieno[2,3-b]pyridines) | Multi-step synthesis via a piperazine linker | Series of bis-compounds | Linked to a central piperazine core via carbonyl groups | nih.gov |

Investigation of Isomeric Forms and Their Differential Research Applications

The investigation of isomers—molecules with the same chemical formula but different arrangements of atoms—is crucial in medicinal chemistry, as different isomers can exhibit vastly different biological activities. This is particularly relevant for tolylpiperazine derivatives, where the position of the methyl group on the phenyl ring (ortho, meta, or para) can influence the compound's properties and applications. Furthermore, optical isomers (enantiomers) of chiral piperazine derivatives often show significant differences in their pharmacological profiles.

The isomers of tolylpiperazine serve as versatile building blocks in pharmaceutical and chemical research. While this article focuses on the para-tolyl isomer, the meta-tolyl isomer, 1-(m-Tolyl)piperazine, is also widely used as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. chemimpex.com Its structure allows for modifications that can enhance biological activity, making it a valuable tool in drug discovery. chemimpex.com The synthesis of various aromatic ring-substituted ketamine analogs, including ortho-, meta-, and para-tolyl derivatives, further illustrates the chemical differentiation and handling of these positional isomers in synthetic schemes. mdpi.com

Beyond positional isomers, stereoisomerism plays a critical role in the activity of chiral piperazine derivatives. In studies of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, it was found that the analgesic activity resided primarily in one enantiomer. nih.govnih.gov For instance, the S-(+) enantiomers of several derivatives were found to be significantly more potent analgesics than their corresponding R-(-) enantiomers. nih.gov Interestingly, the more potent enantiomer, (S)-(+)-5, possessed the opposite absolute configuration to that of morphine at its asymmetric center, suggesting it belongs to a new class of analgesic compounds. nih.gov In some cases, the different enantiomers can even have opposing activities; the R-(-) enantiomers of certain derivatives displayed narcotic antagonist activity, whereas the S-(+) enantiomers did not. nih.gov

Table 4: Comparison of Tolylpiperazine Isomers and Derivatives

| Compound/Isomer | Type of Isomerism | Research Application/Finding | Significance | Reference |

|---|---|---|---|---|

| 1-(p-Tolyl)piperazine | Positional Isomer | Starting material for various bioactive derivatives | Subject of this article's focus | chemicalbook.com |

| 1-(m-Tolyl)piperazine | Positional Isomer | Intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders | Demonstrates differential utility of isomers as building blocks | chemimpex.comtcichemicals.com |

| 1-(o-Tolyl)piperazine | Positional Isomer | Used in the synthesis of various chemical entities | Completes the set of primary positional isomers | mdpi.com |

| (S)-(+)- and (R)-(-)-isomers of 1-substituted 4-(1,2-diphenylethyl)piperazines | Optical Isomers (Enantiomers) | S-(+) enantiomers show strong analgesic (agonist) activity, while some R-(-) enantiomers show antagonist activity | Highlights enantioselectivity and potential for distinct pharmacological roles | nih.govnih.gov |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided instructions. The existing literature focuses on computational studies of other related piperazine derivatives or discusses the methodologies in a general context. Writing an article without specific data for "1-(p-Tolyl)piperazine dihydrochloride" would not meet the requirements of being scientifically accurate and focused solely on the subject compound.

Computational Chemistry and Molecular Modeling Studies

In Silico Drug Design and Lead Optimization Strategies

Computational, or in silico, drug design strategies are broadly categorized into ligand-based and structure-based approaches. These methods are instrumental in refining the structure of lead compounds like those derived from 1-(p-Tolyl)piperazine to improve their therapeutic profile.

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes an essential tool. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be developed. This model represents the key chemical features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and their spatial arrangement required for biological activity.

For arylpiperazine derivatives, pharmacophore models can be generated to guide the design of new compounds with enhanced affinity for a specific target, such as serotonin (B10506) or dopamine (B1211576) receptors. These models serve as 3D queries to screen virtual compound libraries, identifying novel molecules that fit the pharmacophoric requirements and are therefore more likely to be active.

| Pharmacophoric Feature | Description | Role in Binding |

|---|---|---|

| Aromatic Ring (p-Tolyl group) | Provides a hydrophobic region and potential for π-π stacking interactions. | Often interacts with aromatic residues like Phenylalanine or Tyrosine in the receptor's binding pocket. |

| Basic Nitrogen (Piperazine) | Typically protonated at physiological pH, acting as a positive ionizable feature. | Forms crucial salt bridge or hydrogen bond interactions with acidic residues like Aspartate or Glutamate. nih.gov |

| Hydrophobic Features | Alkyl or aryl substituents on the piperazine (B1678402) ring or linker. | Engages in van der Waals or hydrophobic interactions within the binding site. |

When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) can be employed. Molecular docking is a primary technique in SBDD, where the ligand, such as a 1-(p-Tolyl)piperazine derivative, is computationally placed into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand, and a scoring function estimates the binding affinity.

Molecular docking studies on arylpiperazine derivatives targeting receptors like the 5-HT₂A receptor have revealed key interactions. For instance, the protonated nitrogen of the piperazine ring often forms a salt bridge with an aspartate residue, while the aryl group (like the p-tolyl group) engages in π-π stacking with a phenylalanine residue. nih.gov These insights allow medicinal chemists to modify the ligand's structure to enhance these interactions, for example, by adding substituents that can form additional hydrogen bonds or hydrophobic contacts, thereby improving binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. For a series of arylpiperazine derivatives, 2D or 3D-QSAR models can be developed to predict the activity of newly designed compounds before their synthesis. nih.gov

In a typical QSAR study, descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP) are calculated for each compound. A mathematical model is then built to relate these descriptors to the observed biological activity (e.g., IC₅₀ values). For instance, a 3D-QSAR study on arylpiperazine derivatives as 5-HT₂A antagonists showed that steric and electrostatic fields are critical for activity, providing a contour map that guides where to add or remove bulk or charge to improve potency. nih.gov The predictive power of such models is validated using statistical methods and external test sets. researchgate.net

| Descriptor Type | Example Descriptor | Significance in Model |

|---|---|---|

| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons in interactions. mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with cell permeability and oral bioavailability. mdpi.com |

| Physicochemical | Log S (Aqueous Solubility) | Affects the bioavailability and distribution of the compound. mdpi.com |

| Steric | Molar Refractivity (MR) | Accounts for the volume of the molecule, influencing its fit into the binding pocket. mdpi.com |

A significant cause of failure in drug development is poor pharmacokinetic properties, encapsulated by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics. For derivatives of 1-(p-Tolyl)piperazine, computational models can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net

Parameters like Lipinski's Rule of Five are often used as a first filter for drug-likeness. More sophisticated models can predict specific ADME properties. For example, in silico studies on arylpiperazine derivatives have shown that most compounds in a series exhibit good gastrointestinal absorption and the ability to permeate into the brain, which is crucial for CNS-acting drugs. researchgate.net These predictive models also assess potential liabilities, such as inhibition of key metabolic enzymes (e.g., CYP2D6) or cardiovascular toxicity related to the hERG channel, allowing for the early deselection of problematic candidates. researchgate.net

| ADME Property | Predicted Value/Outcome | Implication for Drug Development |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Suitable for oral administration. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Can reach targets within the central nervous system. researchgate.net |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. researchgate.net |

| hERG Inhibition | Non-inhibitor | Low risk of certain cardiovascular toxicities. researchgate.net |

| Bioavailability Score | 0.55 | Indicates good overall drug-like properties. impactfactor.org |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(p-Tolyl)piperazine dihydrochloride (B599025), both ¹H and ¹³C NMR are used to confirm the identity and structure of the compound.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons in the molecule. The dihydrochloride form means the piperazine (B1678402) nitrogens are protonated, which influences the chemical shifts of the adjacent protons. The aromatic protons on the p-tolyl group typically appear in the downfield region (δ 7.0-7.5 ppm), showing characteristic splitting patterns for a 1,4-disubstituted benzene (B151609) ring. The methyl group protons on the tolyl ring present as a singlet in the upfield region (around δ 2.3 ppm). The protons on the piperazine ring are found in the intermediate region (typically δ 3.0-4.0 ppm) and often show complex splitting due to their chemical and magnetic non-equivalence.

¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov The spectrum would show distinct signals for each unique carbon atom. The methyl carbon of the tolyl group is expected at the most upfield position (~20 ppm). The carbons of the piperazine ring would appear in the range of 40-50 ppm. The aromatic carbons of the tolyl group are observed further downfield, with the carbon attached to the nitrogen (C-N) appearing at a higher chemical shift than the other aromatic carbons due to the deshielding effect of the nitrogen atom. A ¹³C NMR spectrum for a related, more complex compound containing the 1-(p-tolyl)piperazine moiety shows chemical shifts consistent with these predictions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(p-Tolyl)piperazine Moiety Note: These are approximate values based on typical chemical shifts for similar structures. The exact values can vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to N) | ~7.0 - 7.2 | ~117 - 120 |

| Aromatic CH (meta to N) | ~7.2 - 7.4 | ~130 - 132 |

| Aromatic C-N | - | ~145 - 148 |

| Aromatic C-CH₃ | - | ~135 - 138 |

| Piperazine CH₂ (adjacent to N-Aryl) | ~3.3 - 3.6 | ~48 - 52 |

| Piperazine CH₂ (adjacent to N-H₂⁺) | ~3.6 - 3.9 | ~42 - 45 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. Spectral data for 1-(p-Tolyl)piperazine dihydrochloride are available from spectral databases. nih.gov

The IR spectrum is particularly useful for identifying polar bonds. Key absorption bands for this compound include:

N-H Stretching: Broad bands in the 2500-3000 cm⁻¹ region, characteristic of the ammonium (B1175870) (R₃N-H⁺) group in the protonated piperazine ring.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-N Stretching: These vibrations for the aryl-amine and alkyl-amine bonds typically appear in the 1350-1000 cm⁻¹ region.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. It is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing mode of the aromatic ring and the C-C bonds of the piperazine ring. spectrabase.com

Table 2: Key Vibrational Frequencies for this compound Source: Based on typical functional group frequencies and available data for related compounds. nih.gov

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| Ammonium (N-H) | Stretching | 2500-3000 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2980 | Strong |

| Aromatic C=C | Ring Stretching | 1450-1610 | Strong, sharp |

| N-H | Bending | 1500-1600 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of 1-(p-Tolyl)piperazine and to gain structural information from its fragmentation patterns. The free base has a molecular weight of 176.26 g/mol . avantorsciences.com In electrospray ionization (ESI) MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 177.

The fragmentation of phenylpiperazine analogues under collision-induced dissociation (CID) is well-documented. xml-journal.netresearchgate.net The primary fragmentation pathways involve the cleavage of the piperazine ring and the bond connecting it to the tolyl group.

Key fragmentation steps would include:

Formation of the protonated molecular ion [C₁₁H₁₆N₂ + H]⁺ at m/z 177.

Cleavage of the piperazine ring, leading to characteristic fragments with m/z values of 56, 70, and 119, which are common for phenylpiperazines. xml-journal.net

Cleavage of the C-N bond between the tolyl group and the piperazine ring, which can lead to a fragment corresponding to the tolylpiperazine radical cation or related structures.

Table 3: Predicted Mass Spectrometry Fragments for 1-(p-Tolyl)piperazine Based on common fragmentation patterns of phenylpiperazines. xml-journal.netresearchgate.net

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 177 | [M+H]⁺ | Protonated Parent Molecule |

| 134 | [C₉H₁₂N]⁺ | Loss of C₂H₃N from piperazine ring |

| 119 | [C₈H₉N]⁺ | Fragment containing the tolyl group and a nitrogen |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, or by-products, and for quantifying its purity.

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For piperazine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. The development of a robust HPLC method involves optimizing several parameters:

Column: A C18 or C8 column is typically used, providing a non-polar stationary phase.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with different polarities.

Detector: A UV detector is commonly used. While the piperazine ring itself lacks a strong chromophore, the attached p-tolyl group allows for detection at wavelengths around 254 nm. For trace analysis, derivatization with a UV-active agent like NBD-Cl may be necessary. jocpr.com

Purity Assessment: The purity of 1-(p-Tolyl)piperazine is often specified as ≥98.0% by methods such as HPLC or GC. avantorsciences.comsigmaaldrich.com

Table 4: General HPLC Method Parameters for Piperazine Derivatives Source: Based on methods for related compounds. nih.govsielc.com

| Parameter | Typical Condition |

|---|---|

| Column | Primesep 100 or equivalent C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm or Mass Spectrometry (MS) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

Gas chromatography is suitable for volatile and thermally stable compounds. While the dihydrochloride salt is not directly amenable to GC, the free base, 1-(p-Tolyl)piperazine, can be analyzed. Purity assessment by GC is a common quality control method for this compound. avantorsciences.com

For analysis, the sample is vaporized in a heated injector and separated on a capillary column.

Column: A non-polar or mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often effective. scholars.direct

Carrier Gas: Helium is typically used as the carrier gas. researchgate.net

Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 100-150 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure the elution of all components. researchgate.netunodc.org

Detector: A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) is used for identification (GC-MS). Derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) may be used to improve volatility and chromatographic peak shape, especially in complex matrices. scholars.direct

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is ideal for identifying and quantifying piperazine derivatives in complex mixtures, such as biological samples or forensic evidence. nih.gov

An LC-MS method for this compound would typically use an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. xml-journal.net The analysis is often performed in the positive ion mode, detecting the protonated molecule [M+H]⁺. For enhanced selectivity and quantitative analysis, tandem mass spectrometry (LC-MS/MS) can be used. In this mode, the parent ion (m/z 177) is selected and fragmented to produce specific product ions, which are then monitored. This approach, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. nih.govmdpi.com

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(p-Tolyl)piperazine |

| 1-(m-Tolyl)piperazine |

| 1-(4-Chlorophenyl)piperazine dihydrochloride |

| Acetonitrile |

| Ammonium formate |

| Methanol |

| NBD-Cl (4-chloro-7-nitrobenzofuran) |

Pharmacological and Biological Research Applications Excluding Clinical Human Trials and Safety

Investigation of Receptor Interactions and Modulatory Activities

The piperazine (B1678402) scaffold is a key pharmacophore in medicinal chemistry, known for its versatile binding properties with a range of biological targets. nih.gov Derivatives of piperazine have been extensively studied for their pharmacological activity, particularly involving the monoamine pathway, leading to therapeutic applications in areas like antipsychotics, antidepressants, and anxiolytics. nih.gov

Serotonin (B10506) Receptor Systems

Derivatives of 1-(p-Tolyl)piperazine have been investigated for their interactions with serotonin (5-HT) receptors. Research has shown that introducing a third substituent (a methyl group) to 1,4-disubstituted piperazines can influence their affinity for 5-HT receptors. Some of these 1,2,4-trisubstituted piperazine derivatives exhibit higher affinity for 5-HT2A receptors while maintaining or slightly improving their affinity for 5-HT1A receptors compared to their disubstituted counterparts. nih.gov

In vivo studies have demonstrated that certain trisubstituted piperazines behave as partial agonists at postsynaptic 5-HT1A receptors. nih.gov Furthermore, some derivatives have shown characteristics of presynaptic 5-HT1A agonists. nih.gov The modulation of the serotonin system is a key area of investigation, as 5-HT receptors are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition. silae.it For instance, compounds like Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are known 5-HT1A receptor agonists with anxiolytic effects. silae.it

Dopamine (B1211576) Receptor Systems (e.g., D4 Receptor Antagonism)

The piperazine structure is a common feature in ligands targeting dopamine receptors, particularly the D4 subtype. researchgate.net The D4 receptor is a subject of interest for its potential role in neurological and psychiatric conditions. researchgate.net Research into selective D4 receptor ligands has led to the development of piperazine derivatives with strong binding affinity and antagonist properties. nih.gov

One such derivative, Dopamine D4 receptor antagonist-1, demonstrated high selectivity and a potent binding affinity (Ki) of 9.0 nM for the human D4.2 receptor. nih.gov Studies on piperazine and piperidine (B6355638) derivatives have shown that modifications to the molecular scaffold can significantly impact D4 receptor affinity and selectivity. researchgate.net For example, structure-activity relationship (SAR) studies on a series of pyrazolo[1,5-a]pyridine (B1195680) derivatives revealed that 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213) acts as a complete D4 antagonist. nih.gov The development of these antagonists is considered a potential therapeutic strategy for conditions like glioblastoma, where D4 receptor antagonists have been shown to decrease the viability of cancer cell lines. researchgate.net

GABA Receptor Interactions

The direct interaction of 1-(p-Tolyl)piperazine dihydrochloride (B599025) with γ-aminobutyric acid (GABA) receptors is not extensively detailed in the available research literature. However, the broader class of piperazine derivatives has been linked to the modulation of GABAergic neurotransmission indirectly. Histamine (B1213489) H3 receptor heteroreceptors, for which some piperazines are antagonists, are known to modulate the release of several neurotransmitters, including GABA. nih.gov This suggests a potential indirect pathway for piperazine compounds to influence the GABA system.

Other Neurotransmitter Pathway Modulations

Beyond serotonin and dopamine systems, piperazine derivatives have been explored for their effects on other neurotransmitter pathways.

Histamine Receptor Modulation : Piperazine derivatives have been investigated as antagonists for the histamine H3 receptor (H3R). nih.govnih.gov The H3R acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and norepinephrine. nih.gov Structural studies comparing piperidine and piperazine derivatives found that the choice of this core ring is a critical element for activity at H3 receptors. nih.govnih.gov

Acetylcholine Pathway Modulation : The cholinergic system can be indirectly modulated by piperazine compounds. For example, m-chlorophenylpiperazine (mCPP), a 5-HT2C agonist, was found to increase the release of acetylcholine in the cortex of rats. nih.gov This effect is believed to be mediated by 5-HT2C receptors located in the nucleus basalis magnocellularis, highlighting a cross-talk mechanism between the serotonin and acetylcholine systems that can be influenced by piperazine-based compounds. nih.gov

In Vitro Biological Activity Screening of 1-(p-Tolyl)piperazine Dihydrochloride and its Derivatives

The piperazine scaffold is a foundational element in the design of new anticancer agents. nih.gov Its derivatives have been the focus of extensive in vitro screening to evaluate their potential as antiproliferative compounds against various cancer cell lines. nih.govnih.gov

Antiproliferative and Anticancer Evaluations in Cell Lines

Numerous studies have synthesized and tested derivatives of piperazine against panels of human cancer cell lines, revealing significant growth inhibitory activity. These evaluations often use the NCI-60 panel, a set of 60 different human tumor cell lines, to assess broad-spectrum anticancer activity.

One study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across liver, breast, colon, gastric, and endometrial cancer cell lines. nih.gov Another series of quinolinequinones linked to piperazine also showed potent inhibition of cancer cell growth, particularly against renal cancer (ACHN), colon cancer (HCT-116), and breast cancer (MCF7, T-47D) cell lines. chemimpex.com

Similarly, novel vindoline-piperazine conjugates were synthesized and tested, with several compounds showing potent antiproliferative effects. silae.it Derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly effective against breast cancer and non-small cell lung cancer cell lines, respectively. silae.it

The table below summarizes the in vitro antiproliferative activity of selected piperazine derivatives from various research studies.

| Derivative Class | Cell Line(s) | Key Findings |

| Quinolinequinones with Piperazine Moiety | ACHN (Renal Cancer) | QQ1 compound showed a potent IC50 value of 1.55 µM. chemimpex.com |

| Quinolinequinones with Piperazine Moiety | HCT-116 (Colon Cancer), MCF7, T-47D (Breast Cancer) | Selected derivatives (QQ1, QQ4) showed significant cytotoxicity. chemimpex.com |

| 4-Piperazinylquinolines | UO-31 (Renal Cancer) | Compounds 8c and 8g showed strong antiproliferative effects with growth percentages of 7% and 19%, respectively. nih.gov |

| Vindoline-Piperazine Conjugates | MDA-MB-468 (Breast Cancer) | Conjugate 23 was most effective with a GI50 value of 1.00 µM. silae.it |

| Vindoline-Piperazine Conjugates | HOP-92 (Non-Small Cell Lung Cancer) | Conjugate 25 was most effective with a GI50 value of 1.35 µM. silae.it |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7 (Liver), HCT116 (Colon), MCF7 (Breast) | All synthesized compounds (5a-g) showed significant cell growth inhibitory activity at various concentrations. nih.gov |

Anti-inflammatory Assessments

Derivatives of piperazine are recognized for their potential anti-inflammatory properties. researchgate.net Research has shown that certain piperazine derivatives can effectively reduce inflammation in preclinical models. For instance, a study on methyl salicylate (B1505791) derivatives incorporating a piperazine moiety demonstrated significant anti-inflammatory activity in mice. mdpi.com All but one of the synthesized compounds showed favorable anti-inflammatory effects compared to aspirin (B1665792) when tested against xylol-induced ear edema and carrageenan-induced paw edema. mdpi.com Notably, two compounds, M15 and M16, exhibited anti-inflammatory activity comparable to indomethacin (B1671933) at the same dosage. mdpi.com

In another study, a novel ferrocenyl(piperazine-1-yl)methanone-based derivative, compound 4i, was identified as a potent inhibitor of nitric oxide (NO) production in RAW264.7 macrophages, a key cellular model for inflammation. nih.gov This compound also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two important enzymes in the inflammatory pathway. nih.gov The anti-inflammatory effect of compound 4i was linked to its ability to inhibit the lipopolysaccharide (LPS)-induced TLR4/NF-κB signaling pathway. nih.gov

Furthermore, research on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), revealed its ability to reduce paw edema induced by carrageenan. nih.gov This effect was associated with a decrease in cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines such as TNF-α and IL-1β in pleural exudate. nih.gov These findings highlight the diverse mechanisms through which piperazine derivatives may exert their anti-inflammatory effects.

Antimicrobial and Antifungal Studies

The piperazine scaffold is a key component in the development of new antimicrobial and antifungal agents. researchgate.netresearchgate.net A variety of piperazine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. nih.gov

In one study, a series of N-alkyl and N-aryl piperazine derivatives demonstrated significant activity against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov However, these compounds were found to be less active against the tested fungi. nih.gov Another study synthesized piperazine derivatives that showed notable antimicrobial and antifungal properties against a panel of microorganisms, including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net

Further research into N,N′-disubstituted piperazines revealed significant antibacterial activity, particularly against gram-negative bacteria like E. coli, when compared to gram-positive bacteria. mdpi.com The antifungal activity of these specific derivatives was generally weak. mdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration needed to completely inhibit microbial growth, was determined for the most active compounds using a double dilution technique. mdpi.com

The following table summarizes the antimicrobial activities of selected piperazine derivatives from a research study.

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Compound 4 | Highest activity against S. aureus | Moderate Activity | Weak Activity |

| Compound 6d | Highest activity against B. subtilis | Moderate Activity | Weak Activity |

| Compounds 2-10 | Moderate Activity | Higher activity than gentamycin for E. coli | Weak Activity |

Data sourced from a study on N,N′-disubstituted piperazines. mdpi.com

Investigation of Central Pharmacological Activities in Cellular Models (e.g., Antipsychotic, Antidepressant, Anxiolytic)

Piperazine derivatives are a significant class of compounds with a wide range of neuropharmacological activities, including antidepressant and anxiolytic properties. nih.gov The arylpiperazine structure is a key pharmacophoric element for agents acting on dopaminergic, adrenergic, and serotonergic systems. jetir.org

Research into new arylpiperazine derivatives has identified compounds with potential antidepressant-like activity. dntb.gov.ua These studies often focus on the interaction of these compounds with the serotonergic system. For instance, the piperazine derivative LQFM104 has shown anxiolytic and antidepressant-like properties in behavioral tests in mice, with its effects being mediated by serotonergic pathways. nih.gov

Another piperazine derivative, LQFM212, has demonstrated anxiolytic-like activity that involves the serotonergic pathway, nicotinic receptors, and the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov Subsequent studies on LQFM212 revealed an antidepressant-like effect, which was associated with the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. nih.gov

The table below outlines the observed effects of specific piperazine derivatives in cellular and behavioral models related to neuropsychiatric disorders.

| Compound | Observed Effect | Putative Mechanism of Action |

| LQFM104 | Anxiolytic and antidepressant-like | Mediated by serotonergic pathways |

| LQFM212 | Anxiolytic and antidepressant-like | Involves serotonergic pathway, nicotinic receptors, GABA-A receptor, and increased BDNF levels |

Enzyme Inhibition and Activation Studies

Piperazine derivatives have been investigated for their ability to inhibit various enzymes, which is a key mechanism for their therapeutic potential. nih.gov One area of focus is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. nih.gov

A study on a series of piperazine derivatives found that they exhibited inhibitory activity against both AChE and BChE, with half-maximal inhibitory concentrations (IC50) in the micromolar range. nih.gov The IC50 values for AChE inhibition ranged from 4.59 to 6.48 µM, and for BChE inhibition, they ranged from 4.85 to 8.35 µM. nih.gov These derivatives also showed inhibitory effects on glutathione (B108866) S-transferase (GST), with IC50 values between 3.94 and 8.66 µM. nih.gov

In the context of cancer research, derivatives of piperazine have been explored as inhibitors of human phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis. A p-tolyl substituted piperazine derivative showed an IC50 of 17 µM against PHGDH. nih.gov

The following table summarizes the enzyme inhibitory activities of certain piperazine derivatives.

| Enzyme | IC50 Range (µM) | Reference Compound(s) |

| Acetylcholinesterase (AChE) | 4.59 - 6.48 | Tacrine |

| Butyrylcholinesterase (BChE) | 4.85 - 8.35 | Tacrine |

| Glutathione S-transferase (GST) | 3.94 - 8.66 | Ethacrynic acid |

| Human Phosphoglycerate Dehydrogenase (PHGDH) | 17 (for p-tolyl derivative) | Not specified |

Data compiled from studies on piperazine derivatives. nih.govnih.gov

In Vivo Pharmacological Model Studies in Preclinical Research (Animal Models)

Animal models are crucial for the preclinical evaluation of the therapeutic potential of new chemical entities, including piperazine derivatives. mdpi.com These models allow for the investigation of a compound's effects in a living organism, providing insights into its pharmacological and physiological activities before any consideration for human trials.

Models for Neuropsychiatric Disorders

Animal models are instrumental in the study of neuropsychiatric disorders, although they cannot fully replicate the complexity of human conditions. nih.govscienceopen.com They are valuable for investigating specific domains and endophenotypes of these diseases. nih.gov

Piperazine derivatives have been evaluated in various animal models to assess their potential as treatments for neuropsychiatric disorders. nih.govnih.gov For example, the piperazine derivative LQFM104 was tested in mice using the open field test (OFT), elevated plus maze (EPM), forced swimming test (FST), and tail suspension test (TST) to evaluate its anxiolytic and antidepressant-like effects. nih.gov The results indicated that LQFM104 possesses these properties, and further investigation suggested the involvement of the serotonergic system. nih.gov

Similarly, the piperazine derivative LQFM212 was studied in mice using the forced swimming test to assess its antidepressant-like potential. nih.gov The study found that this compound exhibited an antidepressant-like effect that is likely mediated by the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF). nih.gov

The use of the nematode Caenorhabditis elegans as an alternative in vivo model has also been explored to study the toxic effects of piperazine designer drugs, providing insights into their potential neurotoxicity. nih.gov

Inflammation Models

A variety of in vivo animal models are utilized to screen for the anti-inflammatory activity of new compounds. ijpsr.comnih.gov These models are designed to mimic the different phases of the inflammatory response. ijpras.com

Commonly used models include carrageenan-induced paw edema and pleurisy. nih.gov In the carrageenan-induced paw edema model, the administration of a piperazine derivative, LQFM182, was shown to reduce edema formation. nih.gov In the pleurisy model, the same compound reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines. nih.gov

Another widely used model is the xylol-induced ear edema in mice. mdpi.com In a study of methyl salicylate derivatives bearing a piperazine moiety, all but one of the tested compounds demonstrated favorable anti-inflammatory activity in this model. mdpi.com The acetic acid-induced abdominal writhing test is another model used to evaluate the anti-nociceptive and anti-inflammatory effects of compounds like LQFM182. nih.gov

The table below lists some of the common in vivo models used to assess the anti-inflammatory properties of piperazine derivatives.

| Animal Model | Inflammatory Agent | Measured Parameters |

| Carrageenan-induced Paw Edema | Carrageenan | Paw volume (edema) |

| Pleurisy | Carrageenan | Cell migration, myeloperoxidase activity, cytokine levels |

| Xylol-induced Ear Edema | Xylol | Ear swelling (edema) |

| Acetic Acid-induced Abdominal Writhing | Acetic Acid | Number of writhing responses |

Information compiled from various studies on anti-inflammatory piperazine derivatives. mdpi.comnih.gov

Role as a Building Block in Complex Bioactive Molecule Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of complex molecules with significant biological activities. The inherent structural features of the tolylpiperazine moiety, including its aromatic ring and the piperazine nucleus, make it a versatile scaffold for medicinal chemists to explore and develop novel therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a common pharmacophore found in numerous approved drugs due to its ability to influence physicochemical properties such as solubility and to interact with biological targets. ambeed.comnih.govgoogle.com The p-tolyl group provides a lipophilic domain that can be involved in crucial binding interactions with receptors.

Researchers have utilized 1-(p-tolyl)piperazine and its dihydrochloride salt in the synthesis of compounds targeting a range of biological systems, particularly the central nervous system. The secondary amine of the piperazine ring provides a reactive site for the introduction of various substituents, allowing for the systematic modification of the molecule's structure to optimize its pharmacological profile. This approach has been instrumental in the development of ligands for dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders. chemicalbook.comnih.gov

A notable example of the synthetic utility of 1-(p-tolyl)piperazine is in the preparation of potent and selective ligands for dopamine receptors. For instance, derivatives of 1-(p-tolyl)piperazine have been investigated as potential agents for the treatment of conditions such as Parkinson's disease and schizophrenia. The synthesis of these compounds often involves the N-alkylation of the piperazine ring with various electrophiles, leading to a diverse library of molecules for biological screening.

One specific application is in the synthesis of compounds like 1-(4-chlorobenzhydryl)-4-(p-tolyl)piperazine . Although direct synthesis from the dihydrochloride is not always explicitly detailed in readily available literature, the general synthetic strategies for such N,N'-disubstituted piperazines are well-established. These typically involve the reaction of the monosubstituted piperazine, in this case, 1-(p-tolyl)piperazine (which can be readily prepared from its dihydrochloride salt by neutralization), with a suitable alkylating agent, such as 4-chlorobenzhydryl chloride. The resulting compounds have been evaluated for their potential as anticancer agents.

The following table summarizes a representative example of a bioactive molecule synthesized using a 1-(p-tolyl)piperazine precursor.

Synthesized Bioactive Molecules from 1-(p-Tolyl)piperazine Precursors

| Resulting Compound | Molecular Target/Activity | Detailed Research Findings |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Anticancer (Cytotoxicity against various cancer cell lines) | A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic activities against several human cancer cell lines. The precursor, 1-(4-chlorobenzhydryl)piperazine, can be synthesized, and this can then be reacted with various substituted benzoyl chlorides. While this specific study starts from 1-(4-chlorobenzhydryl)piperazine, the analogous synthesis using 1-(p-tolyl)piperazine as the starting amine to react with a benzhydryl derivative is a common synthetic route in medicinal chemistry. The resulting compounds in the cited study showed varying degrees of cytotoxicity, with some exhibiting significant activity against cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). |

Applications in Materials Science and Specialty Chemical Research

Development of Specialized Polymers and Coatings